![molecular formula C15H15NS B14687778 2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline CAS No. 35717-50-1](/img/structure/B14687778.png)
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline is an organic compound characterized by the presence of a methylsulfanyl group, a phenylethenyl group, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline typically involves the reaction of 2-methylsulfanylaniline with a suitable phenylethenyl derivative under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where 2-methylsulfanylaniline is reacted with a phenylethenyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Wissenschaftliche Forschungsanwendungen
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylsulfonylaniline: Similar in structure but with a sulfonyl group instead of a sulfanyl group.
4-(methylsulfanyl)-N-[(E)-2-thienylmethylidene]aniline: Contains a thienylmethylidene group instead of a phenylethenyl group.
Uniqueness
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline is unique due to the combination of its methylsulfanyl and phenylethenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
35717-50-1 |
|---|---|
Molekularformel |
C15H15NS |
Molekulargewicht |
241.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C15H15NS/c1-17-15-11-13(9-10-14(15)16)8-7-12-5-3-2-4-6-12/h2-11H,16H2,1H3/b8-7+ |
InChI-Schlüssel |
MFYSESRESRXWBF-BQYQJAHWSA-N |
Isomerische SMILES |
CSC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)C=CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)



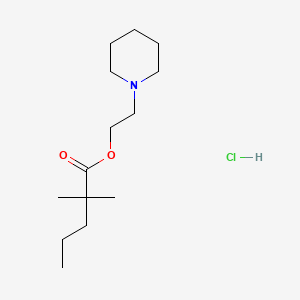
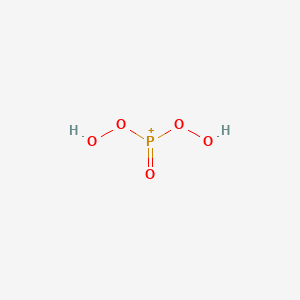


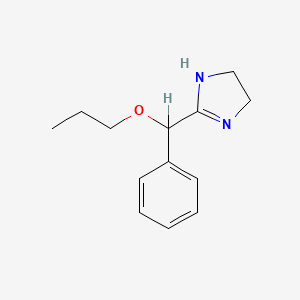

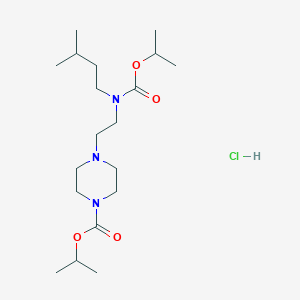
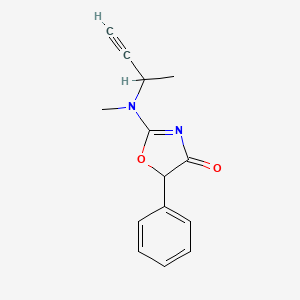
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
